molecular formula C6H7NOS B2868579 2-Amino-1-thiophen-2-yl-ethanone CAS No. 313276-47-0

2-Amino-1-thiophen-2-yl-ethanone

Cat. No.: B2868579
CAS No.: 313276-47-0
M. Wt: 141.19
InChI Key: CDRVJDMCHHVZIM-UHFFFAOYSA-N
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Description

2-Amino-1-thiophen-2-yl-ethanone is an organic compound with the molecular formula C6H7NOS It is a thiophene derivative, characterized by the presence of an amino group and a ketone group attached to the thiophene ring

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-1-thiophen-2-yl-ethanone may also interact with various biological targets.

Mode of Action

A related compound, 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1h-imidazol-2-amine, has been shown to inhibit tubulin polymerization . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Pharmacokinetics

The compound’s predicted boiling point is 2870±200 °C, and its predicted density is 1237±006 g/cm3 . Its pKa is predicted to be 6.97±0.29 , which could influence its absorption and distribution in the body.

Result of Action

Related compounds have demonstrated cytotoxicity against human cancer cells , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-thiophen-2-yl-ethanone can be achieved through several methods. One common approach involves the condensation reaction of thiophene-2-carboxaldehyde with ammonia and a reducing agent. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-thiophen-2-yl-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-thiophen-2-yl-ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-thiophen-3-yl-ethanone
  • 2-Amino-1-furan-2-yl-ethanone
  • 2-Amino-1-pyrrole-2-yl-ethanone

Uniqueness

2-Amino-1-thiophen-2-yl-ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like furan or pyrrole. This uniqueness makes it particularly valuable in the development of materials with specific electronic characteristics .

Properties

IUPAC Name

2-amino-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRVJDMCHHVZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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